REACTION_CXSMILES
|
[NH:1](C1N=NC=CC=1)[NH2:2].[Cl:9][C:10]1[N:11]=[N:12][C:13]([Cl:17])=[CH:14][C:15]=1[CH3:16].O.[NH2:19][NH2:20]>>[Cl:9][C:10]1[N:11]=[N:12][C:13]([NH:1][NH2:2])=[CH:14][C:15]=1[CH3:16].[Cl:17][C:13]1[N:19]=[N:20][C:10]([NH:11][NH2:12])=[C:15]([CH3:16])[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C=1N=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1C)NN
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=C(C1)C)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1](C1N=NC=CC=1)[NH2:2].[Cl:9][C:10]1[N:11]=[N:12][C:13]([Cl:17])=[CH:14][C:15]=1[CH3:16].O.[NH2:19][NH2:20]>>[Cl:9][C:10]1[N:11]=[N:12][C:13]([NH:1][NH2:2])=[CH:14][C:15]=1[CH3:16].[Cl:17][C:13]1[N:19]=[N:20][C:10]([NH:11][NH2:12])=[C:15]([CH3:16])[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C=1N=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1C)NN
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=C(C1)C)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |